Dioxygen monofluoride

Cryogenic Chemistry Reactive Intermediates Oxidizer Decomposition

Dioxygen monofluoride (O₂F, CAS 15499-23-7) is the only oxygen fluoride that functions as a well-defined, cryogenic precursor for atomic fluorine (F•). Its quantitative decomposition at >100 K (O₂F → O₂ + F•) enables controlled fluorination in matrix isolation studies where elemental F₂ is uncontrollable. Unlike room-temperature-stable OF₂ or extremely unstable O₂F₂ (decomposes at −160 °C), O₂F occupies a unique stability niche—stable only below 100 K. Its characteristic IR bands at 1499.7, 586.4, and 376.0 cm⁻¹, plus a unique ESR signature, provide unambiguous spectroscopic handles for fundamental bonding and reactivity studies. As a strong oxidizing agent with a radical O–O–F geometry (bond angle ~109.5°), O₂F serves as a model compound for probing oxygen-fluorine radical intermediates in combustion and propulsion chemistry. Researchers investigating stepwise oxidation mechanisms or requiring controlled F• delivery in cryogenic matrices will find O₂F irreplaceable. Inquire for custom cryogenic synthesis and specialized cold-chain shipping.

Molecular Formula FO2
Molecular Weight 50.997 g/mol
CAS No. 15499-23-7
Cat. No. B100063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDioxygen monofluoride
CAS15499-23-7
SynonymsDioxygen monofluoride
Molecular FormulaFO2
Molecular Weight50.997 g/mol
Structural Identifiers
SMILES[O]OF
InChIInChI=1S/FO2/c1-3-2
InChIKeyGQRAHKRZRKCZPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dioxygen Monofluoride (O2F, CAS 15499-23-7): A Cryogenic Radical for Oxidizer Research


Dioxygen monofluoride (O₂F, CAS 15499-23-7) is a binary inorganic radical belonging to the oxygen fluoride family, with a molecular weight of 50.9972 g/mol [1]. It is a highly reactive species, characterized by a bent O-O-F geometry with an O-O-F bond angle of approximately 109.5° [2]. The compound is only stable at cryogenic temperatures, decomposing rapidly above 100 K [2], which defines its primary handling and application constraints. Its radical nature and unique bonding, featuring a double O-O bond and a weak O-F bond [3], distinguish it from more stable oxygen fluorides.

Why Generic Substitution of Dioxygen Monofluoride (O2F) is Not Scientifically Valid


The selection of an oxygen fluoride is not a simple substitution due to fundamental differences in stability, bonding, and decomposition pathways. Dioxygen monofluoride (O₂F) exists as a radical species stable only under cryogenic conditions, decomposing via radical dissociation (O₂F → O₂ + F•) at temperatures above 100 K [1]. This behavior is in stark contrast to oxygen difluoride (OF₂), a toxic gas stable at room temperature , and dioxygen difluoride (O₂F₂), a highly unstable liquid/solid that decomposes even at -160°C [2]. These differences in thermal stability and the nature of their reactive intermediates preclude the interchangeability of these compounds in any controlled chemical process or experiment.

Quantitative Differentiation of Dioxygen Monofluoride (O2F) from Competing Oxidizers


Radical Decomposition Pathway Differentiates O2F from Molecular OF2 and O2F2

Dioxygen monofluoride (O2F) decomposes via a radical dissociation mechanism (O2F → O2 + F•) at temperatures above 100 K [1]. This is a fundamental difference from oxygen difluoride (OF2), which is a stable, toxic gas at room temperature and decomposes at 200°C , and dioxygen difluoride (O2F2), which decomposes at -160°C [2]. This means O2F acts as a direct source of atomic fluorine radicals, whereas OF2 and O2F2 do not provide the same intermediate species under identical conditions.

Cryogenic Chemistry Reactive Intermediates Oxidizer Decomposition

Unique Bonding Structure of O2F: A Double O-O Bond and Weak O-F Bond

Normal coordinate analysis from infrared spectroscopy confirms that the O-O bond in O2F is a double bond, similar to molecular O2 and O2F2, while the O-F bond is much weaker than those in OF2 [1]. The vibrational bands for O2F are observed at 1499.7, 586.4, and 376.0 cm⁻¹ in solid matrices [1]. In contrast, OF2 has a single-bond character for its O-F bonds and exhibits different vibrational frequencies. This unique bonding structure makes O2F a more labile source of both oxygen and fluorine.

Molecular Structure Bonding Theory Vibrational Spectroscopy

ESR Spectrum Confirms Radical Nature and Molecular Geometry of O2F

The electron spin resonance (ESR) spectrum of O2F, observed in an argon matrix at 4.2 K, provides definitive proof of its radical nature [1]. The measured g-factor components (g1=2.0080, g2=2.0008, g3=2.0022) and fluorine hyperfine-splitting tensors (A1/h=±288.4, A2/h=∓141.1, A3/h=∓39.2 Mc/sec) [1] are unique identifiers that differentiate it from diamagnetic species like OF2 and O2F2. The spectrum also contains 'forbidden' lines, which are not observed in the spectra of its non-radical analogs.

Electron Spin Resonance Radical Characterization Matrix Isolation

Validated Research Applications for Dioxygen Monofluoride (O2F) Based on Quantitative Evidence


Controlled Cryogenic Generation of Atomic Fluorine Radicals

O2F serves as a well-defined, cryogenic precursor for atomic fluorine (F•). Its decomposition at >100 K is a reliable and quantifiable source of F• radicals [1], enabling controlled fluorination reactions in matrix isolation studies or other low-temperature chemical synthesis where the high reactivity of elemental fluorine gas would be uncontrollable or hazardous. This application is directly supported by the quantitative data on its decomposition pathway.

Matrix Isolation Spectroscopy and Fundamental Bonding Studies

The distinct vibrational bands of O2F at 1499.7, 586.4, and 376.0 cm⁻¹ [2] and its unique ESR signature [3] make it an ideal target for matrix isolation spectroscopy. Researchers use these spectroscopic handles to study the fundamental bonding and reactivity of transient species. The compound's stability in cryogenic matrices like solid argon or nitrogen allows for detailed spectroscopic analysis that is not possible for less stable or more reactive analogs.

Investigations into High-Energy Oxidizer Mechanisms

As a member of the oxygen fluoride family, O2F is a strong oxidizing agent [4]. Its radical nature and weak O-F bond suggest a unique mechanistic role in combustion or propulsion chemistry. Researchers studying the detailed, stepwise oxidation mechanisms in these high-energy systems can use O2F as a model compound to investigate the role of intermediate oxygen-fluorine radicals, a level of mechanistic insight not provided by the more stable, molecular OF2.

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